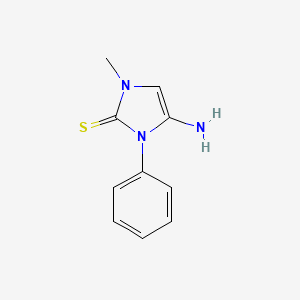
tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2,5-dichloropyridin-4-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a dichloropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,5-dichloropyridine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(2,5-dichloropyridin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The dichloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or THF.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the pyridine ring.
Reduction Products: Reduced forms of the carbamate or pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(2,5-dichloropyridin-4-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand for various biological targets, providing insights into biochemical pathways .
Medicine: Its ability to interact with specific molecular targets makes it a candidate for the development of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the manufacture of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The dichloropyridine ring and carbamate group play crucial roles in the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
- tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate
Comparison: tert-Butyl N-(2,5-dichloropyridin-4-yl)carbamate is unique due to the specific positioning of the chlorine atoms on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with molecular targets. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable tool in research and industrial applications .
Eigenschaften
Molekularformel |
C10H12Cl2N2O2 |
|---|---|
Molekulargewicht |
263.12 g/mol |
IUPAC-Name |
tert-butyl N-(2,5-dichloropyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-7-4-8(12)13-5-6(7)11/h4-5H,1-3H3,(H,13,14,15) |
InChI-Schlüssel |
IRPCYWZEWUDZDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)





![Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12439374.png)

![[2-(Phenylsulfonyl)phenyl]hydrazine](/img/structure/B12439387.png)
![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439396.png)


